molecular formula C17H12ClF3N2O2S2 B2575471 4-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034577-97-2

4-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2575471
CAS No.: 2034577-97-2
M. Wt: 432.86
InChI Key: KKCOTHSVJAWWMS-UHFFFAOYSA-N
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Description

4-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034577-97-2) is a highly functionalized benzenesulfonamide compound of significant interest in medicinal chemistry and drug discovery. This synthetic molecule, with a molecular formula of C17H12ClF3N2O2S2 and a molecular weight of 432.87 g/mol, incorporates a unique structural framework that combines a benzene ring with electron-withdrawing chloro and trifluoromethyl groups, a thiophene heterocycle, and a pyridine ring system . This specific arrangement confers notable thermal stability and resistance to degradation, making it a valuable intermediate in organic synthesis . The presence of the sulfonamide functional group is a key pharmacophore found in many bioactive molecules and enhances the compound's reactivity in coupling reactions, facilitating the construction of more complex chemical entities .Structurally, this compound is representative of a class of sulfonamides that have demonstrated potential in various research applications. While the specific biological profile of this exact molecule is an area of active investigation, compounds featuring similar benzenesulfonamide scaffolds linked to heteroaromatic systems like thiophene and pyridine have been identified as key structural motifs in the development of enzyme inhibitors and therapeutic agents . For instance, structurally related sulfonamide compounds have been explored as inhibitors of anthrax lethal factor, a critical virulence factor, highlighting the relevance of this chemical class in infectious disease research . Furthermore, the benzenesulfonamide group is a recognized feature in compounds studied for their anti-inflammatory potential, including the modulation of cyclooxygenase (COX) activity . Its well-defined structure and high purity make it an excellent candidate for structure-activity relationship (SAR) studies, enabling researchers to elucidate the impact of its individual molecular components on binding affinity and selectivity for specific biological targets . This chemical is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2S2/c18-14-6-5-12(9-13(14)17(19,20)21)27(24,25)23-10-11-3-1-7-22-16(11)15-4-2-8-26-15/h1-9,23H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCOTHSVJAWWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are usually mild and require the use of a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to form a chloro derivative.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Chloro derivatives such as 4-chloro-3-nitrophenyl.

  • Reduction: Amines such as 4-chloro-3-aminophenyl.

  • Substitution: Various substituted trifluoromethyl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing sulfonamide groups demonstrate promising anticancer properties. For instance, derivatives of sulfonamides have been explored as inhibitors of various kinases involved in cancer progression, such as RET kinase, which is crucial in certain types of tumors . The trifluoromethyl group in this compound may enhance its potency and selectivity against cancer cells.
  • Antimicrobial Properties :
    • Compounds similar to 4-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide have shown antibacterial and antifungal activities. The presence of a thiophene ring can contribute to the bioactivity by interacting with microbial targets, potentially disrupting their cellular processes .
  • Enzyme Inhibition :
    • The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes, making this compound a candidate for further studies in enzyme inhibition. This could lead to applications in treating conditions like glaucoma or edema .

Biological Research Applications

  • Targeted Drug Delivery :
    • The unique structure of this compound allows for potential modifications that can enhance targeted drug delivery systems. By attaching it to nanoparticles or other carriers, it may be possible to improve the specificity and efficacy of treatments for various diseases .
  • Biological Assays :
    • The compound can be utilized in biological assays to study its effects on cell proliferation and apoptosis in cancer cell lines. Such studies are essential for understanding the mechanisms of action and therapeutic potential of new drugs .

Material Science Applications

  • Organic Electronics :
    • The presence of fluorine atoms can improve the electronic properties of materials, making this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds has shown enhanced charge mobility and stability under operational conditions .

Case Studies

  • Inhibition Studies :
    • A study focused on the synthesis and evaluation of various sulfonamide derivatives highlighted their effectiveness as RET kinase inhibitors. Compounds structurally related to this compound exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations .
  • Antimicrobial Testing :
    • In a comparative analysis, several thiophene-containing compounds were tested against a range of bacterial strains. Results indicated that modifications similar to those found in this compound significantly enhanced antimicrobial activity compared to their non-thiophene counterparts .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
Target Compound C₁₇H₁₂ClF₃N₂O₂S₂* ~440.86 Thiophen-2-yl, pyridin-3-ylmethyl, -CF₃, -Cl Sulfonamide, heteroaromatics Enzyme inhibition, drug discovery
4-Chloro-N-[2-(imidazo[1,5-a]pyridin-3-yl)ethyl]benzenesulfonamide C₁₅H₁₄ClN₃O₂S 335.81 Imidazo[1,5-a]pyridin-3-ylethyl, -Cl Sulfonamide, fused heterocycle Kinase inhibitors, anticancer agents
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide C₂₂H₂₀F₃N₂O₃S 464.47 Benzyloxy, trimethylpyridine, -CF₃ Sulfonamide, ether Electrochemical sensors, catalysis
4-Chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide C₁₈H₁₁ClIN₃OS 504.72 Thiophen-2-yl, imidazopyridine, -I, -Cl Benzamide, halogenated heterocycle Antibacterial agents
4-Chloro-N-[5-methyl-2-(pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide C₂₁H₁₄ClF₃N₄O₃S 522.87 Pyrrolo[2,3-d]pyrimidine, methylpyridine, -CF₃, -Cl Sulfonamide, fused nitrogen heterocycle Antimetabolites, antiviral research

Detailed Analysis of Structural Variations

a) Heterocyclic Moieties
  • Imidazopyridine Derivatives (e.g., ): Fused imidazole-pyridine systems increase rigidity and may enhance selectivity for kinases or GPCRs.
  • Benzyloxy-Substituted Pyridines (e.g., ): The benzyloxy group introduces steric bulk and lipophilicity, which could affect membrane permeability.
b) Functional Group Effects
  • Sulfonamide vs. Benzamide : Sulfonamides (target compound, ) exhibit stronger hydrogen-bonding capacity compared to benzamides (), influencing target affinity and solubility.
  • Trifluoromethyl (-CF₃) : Present in the target compound and , this group enhances electronegativity and metabolic stability by resisting oxidative degradation .
c) Halogenation Patterns
  • Chlorine (-Cl) : Common in the target compound and , chlorine improves binding to hydrophobic pockets and modulates electronic properties.

Biological Activity

The compound 4-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and antiviral therapeutics. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClF3N2O2S\text{C}_{16}\text{H}_{15}\text{ClF}_3\text{N}_2\text{O}_2\text{S}

This compound features a trifluoromethyl group, a thiophene ring, and a pyridine moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, the inhibition of the USP1/UAF1 deubiquitinase complex has been identified as a promising target for anticancer therapies. Compounds with similar structures demonstrated IC50 values ranging from 1.1 μM to 3.7 μM in various cancer cell lines, suggesting potent antitumor activity .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (μM)Reference
Compound AUSP1/UAF11.9
Compound BUSP1/UAF13.7
Compound CRET KinaseModerate to High

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Research indicates that certain derivatives can inhibit viral replication effectively. For example, thiazolidinone derivatives with similar structural motifs were reported to inhibit HCV NS5B polymerase with IC50 values below 0.35 μM .

Table 2: Summary of Antiviral Activity

CompoundVirus TargetedIC50 (μM)Reference
Compound DHCV NS5B0.26
Compound ETMV CP30.57 ± 3.11

The mechanisms through which This compound exerts its biological effects are multifaceted:

  • Inhibition of Deubiquitinases : The compound's ability to inhibit the USP1/UAF1 complex disrupts protein degradation pathways, leading to increased apoptosis in cancer cells.
  • Antiviral Mechanism : Similar compounds have been noted for their ability to interfere with viral RNA synthesis and replication processes.

Case Studies

A notable case study involved the evaluation of a related compound in clinical settings where patients exhibited significant tumor regression following treatment with a sulfonamide derivative targeting the USP1 pathway. The study highlighted the efficacy and safety profile of such compounds, paving the way for further clinical investigations .

Q & A

Q. What advanced chromatographic methods can separate this compound from structurally similar impurities?

  • Optimization : Use UPLC with a HILIC column for polar impurities or chiral columns if enantiomeric byproducts are suspected. Adjust mobile phase pH (e.g., 0.1% formic acid) to improve peak resolution .

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